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Abstract

Tubotaiwine is a naturally occurring monoterpenoid indole alkaloid found in several plant
species, including those of the Alstonia and Rauvolfia genera. This document provides a
comprehensive technical overview of the chemical structure and stereochemistry of (+)-
Tubotaiwine. It includes its definitive IUPAC name, molecular formula, and absolute
configuration, supported by spectroscopic data. Detailed experimental protocols for its isolation
and characterization are outlined. Furthermore, this guide discusses its known biological
activities, particularly its interaction with opioid and adenosine receptors, and presents the
associated signaling pathways.

Chemical Structure and Properties

Tubotaiwine possesses a complex pentacyclic core structure. Its systematic IUPAC name is
methyl (1S,11S,17R,18S)-18-ethyl-8,14-diazapentacyclo[9.5.2.0%,°.02,7.014,1"]octadeca-2,4,6,9-
tetraene-10-carboxylate.[1] The molecular formula is C20H24N202 with a molecular weight of
324.4 g/mol .[1]
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Property Value Source

methyl (1S,11S,17R,18S)-18-
ethyl-8,14-

IUPAC Name diazapentacyclo[9.5.2.01,°.02,7.  [1]
014 ]octadeca-2,4,6,9-

tetraene-10-carboxylate

Molecular Formula C20H24N202 [1]
Molecular Weight 324.4 g/mol [1]
CAS Number 6711-69-9 [1]

(+)-Tubotaiwine, 20(S)-
Synonyms tubotaiwine, [1]

Dihydrocondylocarpine

Stereochemistry

The stereochemistry of Tubotaiwine has been a subject of investigation, with early studies
providing foundational chemical evidence.[2] More recent and comprehensive spectroscopic
analyses have definitively established its absolute configuration. The chiral centers are
designated as (1S, 11S, 17R, 18S), and the stereocenter at position 20 is in the (S)
configuration.[1] This specific spatial arrangement of atoms is crucial for its biological activity.

Note on Quantitative Crystallographic Data: As of the latest literature review, a public domain
single-crystal X-ray diffraction study providing detailed bond lengths, bond angles, and torsional
angles for Tubotaiwine could not be located. Therefore, a table of these specific quantitative
data points is not available. For general reference, typical bond lengths and angles for similar
organic molecules can be consulted from crystallographic databases.

Spectroscopic Data

The structural elucidation of Tubotaiwine relies heavily on nuclear magnetic resonance (NMR)
spectroscopy. While a complete, tabulated dataset of chemical shifts and coupling constants
from a single source is not readily available in the literature, various studies have reported and
utilized *H and 3C NMR data to confirm its structure and stereochemistry.[2][3]
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Table of Representative NMR Data:

A comprehensive and experimentally verified table of *H and 3C NMR chemical shifts and
coupling constants for Tubotaiwine is not available in the cited literature. The characterization
is typically achieved through a combination of 1D and 2D NMR experiments (COSY, HSQC,
HMBC) to assign the complex spin systems.

Experimental Protocols

Isolation and Purification of Tubotaiwine from Alstonia
scholaris

The following is a generalized protocol based on methods for isolating indole alkaloids from
Alstonia scholaris.[3][4][5][6]

Experimental Workflow for Isolation
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Dried and powdered bark of Alstonia scholaris

'

Maceration or Soxhlet extraction with methanol or ethanol

'

Concentration of the extract under reduced pressure

'

Acid-base partitioning to separate alkaloids

'

Column chromatography on silica gel

'

Fraction collection and TLC analysis

'

Further purification by preparative HPLC

'

Structural elucidation (NMR, MS)

'

Pure Tubotaiwine

Click to download full resolution via product page

Caption: General workflow for the isolation of Tubotaiwine.
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» Extraction: The dried and powdered stem or root bark of Alstonia scholaris is subjected to
exhaustive extraction with methanol or ethanol at room temperature or using a Soxhlet
apparatus.[3][4]

o Concentration: The resulting crude extract is concentrated under reduced pressure to yield a
viscous residue.[4]

o Acid-Base Partitioning: The residue is dissolved in an acidic aqueous solution (e.g., 5% HCI)
and filtered. The acidic solution is then washed with a nonpolar solvent (e.g., hexane or
diethyl ether) to remove neutral compounds. The aqueous layer is subsequently basified
(e.g., with NH4OH to pH 9-10) and extracted with a chlorinated solvent (e.g.,
dichloromethane or chloroform) to yield the crude alkaloid fraction.[4]

o Chromatographic Separation: The crude alkaloid mixture is subjected to column
chromatography on silica gel. A gradient elution system, typically starting with a nonpolar
solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl
acetate gradient followed by an ethyl acetate-methanol gradient), is employed to separate
the different alkaloids.[6]

» Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer
chromatography (TLC) to identify those containing Tubotaiwine.

« Final Purification: Fractions enriched with Tubotaiwine are combined and may require
further purification using techniques such as preparative high-performance liquid
chromatography (HPLC) to obtain the pure compound.

Spectroscopic Characterization

The purified Tubotaiwine is then subjected to spectroscopic analysis for structural
confirmation.

e NMR Spectroscopy: *H NMR, 13C NMR, COSY, HSQC, and HMBC spectra are recorded on
a high-field NMR spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent such
as chloroform-d (CDCIs) or methanol-d4 (CDsOD).

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
the exact mass and confirm the molecular formula.
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Biological Activity and Signaling Pathways

Tubotaiwine has been reported to exhibit affinity for both opioid and adenosine receptors,

suggesting its potential as a neuromodulatory agent.

Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRSs) that, upon activation by an agonist
like Tubotaiwine, initiate a signaling cascade that typically leads to analgesic and other central
nervous system effects. The general mechanism involves the inhibition of adenylyl cyclase and

the modulation of ion channels.
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Caption: General opioid receptor signaling pathway.

Adenosine Receptor Signaling

Adenosine receptors are also GPCRs that play crucial roles in various physiological processes.
Tubotaiwine's affinity for these receptors suggests it may influence pathways related to
inflammation, neurotransmission, and cardiovascular function. The specific downstream effects
depend on the receptor subtype (A1, Aza, Aze, As3) that is activated. For instance, A1 and As
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receptors are typically coupled to inhibitory G-proteins (Gi), while A2a and Aze receptors are
coupled to stimulatory G-proteins (Gs).
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Caption: General adenosine Al receptor signaling.

Conclusion

Tubotaiwine is a structurally complex indole alkaloid with well-defined stereochemistry. Its
isolation from natural sources requires a multi-step purification process, and its structure is
confirmed through advanced spectroscopic techniques. The affinity of Tubotaiwine for opioid
and adenosine receptors highlights its potential as a lead compound in drug discovery,
particularly in the development of novel analgesics and neuromodulatory agents. Further
research is warranted to elucidate the specific downstream signaling events following receptor
binding and to fully characterize its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. publications.iupac.org [publications.iupac.org]

2. pubs.acs.org [pubs.acs.org]

3. pubs.acs.org [pubs.acs.org]

4. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1253118?utm_src=pdf-body-img
https://www.benchchem.com/product/b1253118?utm_src=pdf-body
https://www.benchchem.com/product/b1253118?utm_src=pdf-body
https://www.benchchem.com/product/b1253118?utm_src=pdf-custom-synthesis
https://publications.iupac.org/ci/2002/2404/XML_CIF.html
https://pubs.acs.org/doi/pdf/10.1021/np50049a013
https://pubs.acs.org/doi/10.1021/np50049a013
https://www.researchgate.net/figure/1-H-NMR-400-MHz-and-13-C-NMR-100-MHz-spectral-data-of-compound-1-in-CDCl-3-d-in-ppm_tbl1_26761445
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1253118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 5.rsc.org [rsc.org]

e 6. Adenosine A2 receptors modulate tubuloglomerular feedback - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure
and Stereochemistry of Tubotaiwine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1253118#tubotaiwine-chemical-structure-and-
stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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